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molecular formula C22H20O3 B2893257 1-(2,5-Bis(benzyloxy)phenyl)ethanone CAS No. 21766-81-4

1-(2,5-Bis(benzyloxy)phenyl)ethanone

Cat. No. B2893257
M. Wt: 332.399
InChI Key: UQJUOEWQZNRLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425568B2

Procedure details

A mixture of 1-(2,5-dihydroxyphenyl)ethanone (3.16 g), benzyl chloride (7.04 g), potassium carbonate (12.4 g) and 18-Crown-6 (30 mg) in 2-butanone (50 ml) was heated under reflux for 5 hrs. After cooling the precipitate was filtered off. The filtrate was evaporated to dryness under reduced pressure and ether (50 ml) was added to it. The solution was washed twice with dilute sodium hydroxide solution, twice with dilute hydrochloric acid, dried over sodium sulphate and substantially evaporated to dryness under reduced pressure. The residue was triturated with cold n-heptane (30 ml), and the precipitate was filtered off with suction filtration giving after drying 2.85 g of 1-[2,5-Bis(benzyloxy)phenyl]ethanone. 1H NMR (400 MHz, DMSO-d6) δ=2.50 (s, 3H), 5.08 (s, 2H), 5.18 (s, 2H), 7.20-7.50 (m, 13H).
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:20](=O)([O-])[O-].[K+].[K+].C1O[CH2:42][CH2:41]OCCOCCOCCOCCOC1.[CH3:44][C:45](=O)[CH2:46][CH3:47]>>[CH2:12]([O:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:20][C:42]2[CH:41]=[CH:47][CH:46]=[CH:45][CH:44]=2)=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.16 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)O)C(C)=O
Name
Quantity
7.04 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
12.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
50 mL
Type
reactant
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure and ether (50 ml)
ADDITION
Type
ADDITION
Details
was added to it
WASH
Type
WASH
Details
The solution was washed twice with dilute sodium hydroxide solution, twice with dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
substantially evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with cold n-heptane (30 ml)
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction filtration
CUSTOM
Type
CUSTOM
Details
giving
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying 2.85 g of 1-[2,5-Bis(benzyloxy)phenyl]ethanone

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)OCC1=CC=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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